![molecular formula C15H21N5OS B5571223 N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5571223.png)
N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide
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Description
Synthesis Analysis
This compound can be synthesized from (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide treated with carbon disulfide and potassium hydroxide in ethanol. The transformation into N-substituted amide derivatives occurs through a reaction with different chloroacetamides. The structures of these products are confirmed by IR, NMR, and MS data (Nguyen Tien Cong et al., 2014).
Molecular Structure Analysis
The molecular structure of similar triazol compounds has been characterized by various techniques, including (1)H NMR, (13)C NMR, IR, and X-ray single-crystal determination. Computational methods such as density functional theory (DFT) can reproduce the crystal structure and provide insight into the vibrational frequencies and chemical shift values (C. Orek et al., 2012).
Chemical Reactions and Properties
Cyclocondensation reactions are key in forming related compounds. For instance, cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine leads to the formation of isoxazolo and pyrazolo derivatives (S. Desenko et al., 1998).
Physical Properties Analysis
The physical properties of similar compounds are often elucidated through crystallography and spectroscopy, revealing details like molecular geometry, conformation, and intermolecular interactions. For example, the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, highlights the importance of N-H...N hydrogen bonds and π-stacking interactions (H. Repich et al., 2017).
Scientific Research Applications
Synthesis and Insecticidal Assessment
N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide derivatives have been synthesized and assessed for their insecticidal properties. For instance, a study demonstrated their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Herbicidal Activity
These compounds have also been explored for their herbicidal activity. In research focused on novel compounds with high herbicidal activity, derivatives of N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide showed promising results against plants like rape (Brassica campestris L.) and barnyardgrass (Echinochloa crusgalli L.) (Yang, Xu, & Lu, 2001).
Potential as Antiasthma Agents
Some derivatives of this chemical class have been identified as potential antiasthma agents. Research involving human basophil histamine release assays has indicated their activity as mediator release inhibitors, which is crucial for asthma management (Medwid et al., 1990).
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor activities of N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide derivatives. They have been tested against various microorganisms and cancer cell lines, showing promising results in inhibiting the growth of pathogens and cancer cells (Bondock, Rabie, Etman, & Fadda, 2008); (Edrees & Farghaly, 2017).
properties
IUPAC Name |
N-cyclohexyl-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-10-8-11(2)20-14(16-10)18-15(19-20)22-9-13(21)17-12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJQNXSSQKJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717363 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Acetamide, N-cyclohexyl-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)- |
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